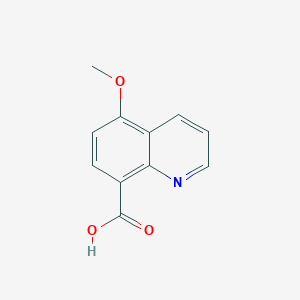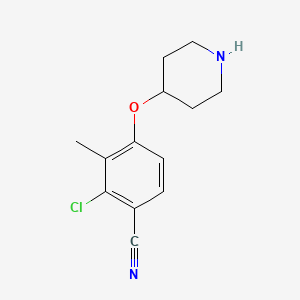![molecular formula C9H19NO2S B12088365 2-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B12088365.png)
2-[2-(Ethanesulfonyl)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Ethanesulfonyl)ethyl]piperidine is a chemical compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 2-[2-(Ethanesulfonyl)ethyl]piperidine involves several steps. One common method includes the reaction of piperidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[2-(Ethanesulfonyl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to 80°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(Ethanesulfonyl)ethyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: It can be used in the study of biological pathways involving piperidine derivatives.
Industry: This compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Ethanesulfonyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
2-[2-(Ethanesulfonyl)ethyl]piperidine can be compared with other piperidine derivatives such as:
Icaridin: Used as an insect repellent, it is a cyclic amine and a member of the piperidine chemical family.
Piperine: An alkaloid that gives black pepper its spicy taste, also a piperidine derivative.
The uniqueness of this compound lies in its specific ethanesulfonyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2-(2-ethylsulfonylethyl)piperidine |
InChI |
InChI=1S/C9H19NO2S/c1-2-13(11,12)8-6-9-5-3-4-7-10-9/h9-10H,2-8H2,1H3 |
InChI Key |
MRNCRDRKLQCMJO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCC1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12088322.png)


![tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate](/img/structure/B12088337.png)

amine](/img/structure/B12088355.png)

![tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate](/img/structure/B12088366.png)



